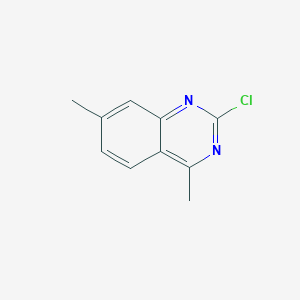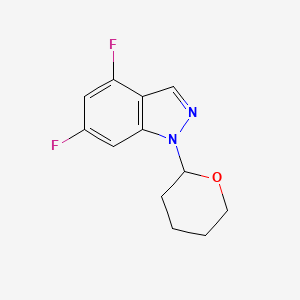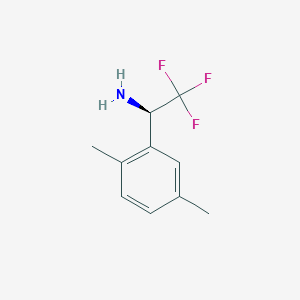
(1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using suitable reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imines, amides, substituted aromatic compounds, and various amine derivatives.
科学的研究の応用
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
- ®-2-(2,5-DIMETHYLPHENYL)PYRROLIDINE
- ®-2-(2,5-DIMETHYLPHENYL)PIPERIDINE
- 2,5-DIMETHYLPHENYLACETYL CHLORIDE
Uniqueness
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in asymmetric synthesis and medicinal chemistry, offering advantages over similar compounds in terms of reactivity and selectivity.
This detailed article provides a comprehensive overview of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
(1R)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChIキー |
INRBYXPPKYMXGN-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(F)(F)F)N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


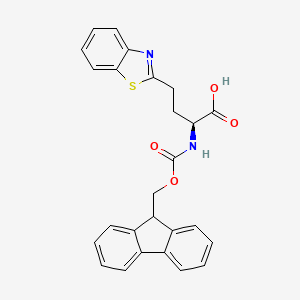
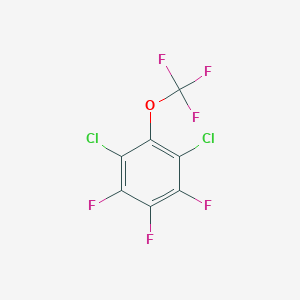
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
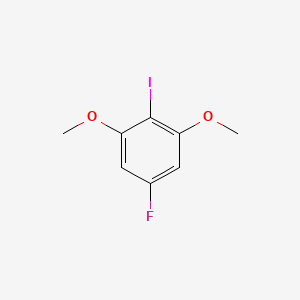
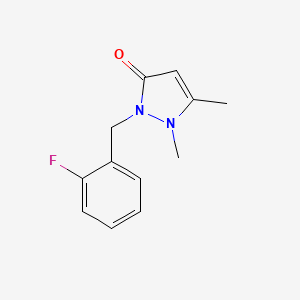
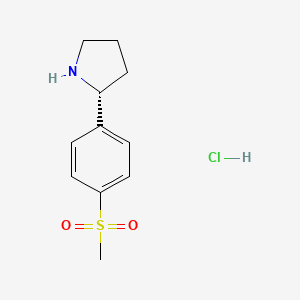
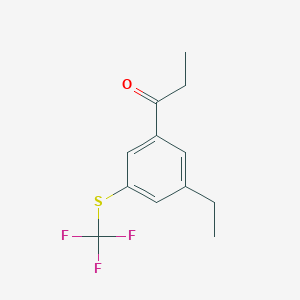

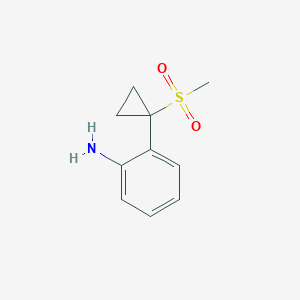
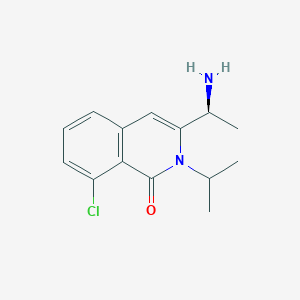
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
